molecular formula C10H14O4 B13464257 Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2919954-93-9

Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13464257
CAS No.: 2919954-93-9
M. Wt: 198.22 g/mol
InChI Key: RGFIEDVXKMRHHS-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-oxabicyclo[222]octane-1-carboxylate is a bicyclic organic compound featuring a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective methods. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This process typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of metal-free conditions and mild reaction environments makes this approach attractive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and selectivities.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its structure allows it to act as a scaffold for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and bicyclic structure. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound for research and industrial use.

Properties

CAS No.

2919954-93-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h6H,2-5,7H2,1H3

InChI Key

RGFIEDVXKMRHHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)C=O

Origin of Product

United States

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